molecular formula C17H13NO3S2 B2552551 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034514-03-7

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2552551
CAS No.: 2034514-03-7
M. Wt: 343.42
InChI Key: IFHSPAOGZOHJHX-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a carboxamide derivative featuring a benzodioxole core linked to a bis-thiophenylmethyl group.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c19-17(11-3-4-13-14(8-11)21-10-20-13)18-16(12-5-7-22-9-12)15-2-1-6-23-15/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSPAOGZOHJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of (Thiophen-2-yl)(Thiophen-3-yl)ketone

The ketone intermediate is synthesized via Friedel-Crafts acylation, leveraging the reactivity of thiophene derivatives. Thiophen-3-yl magnesium bromide is reacted with thiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF):

$$
\text{Thiophen-3-yl MgBr} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{THF, 0°C to RT}} \text{(Thiophen-2-yl)(Thiophen-3-yl)ketone} \quad \text{(Yield: 65–70\%)}
$$

Characterization :

  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch).
  • $$^1$$H NMR (CDCl$$_3$$) : δ 7.82 (dd, J = 3.0, 1.2 Hz, 1H), 7.45–7.38 (m, 2H), 7.12–7.05 (m, 2H).

Reduction to Secondary Alcohol

The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH$$_4$$) in methanol:

$$
\text{(Thiophen-2-yl)(Thiophen-3-yl)ketone} \xrightarrow[\text{MeOH}]{\text{NaBH}_4} \text{(Thiophen-2-yl)(Thiophen-3-yl)methanol} \quad \text{(Yield: 80–85\%)}
$$

Characterization :

  • $$^1$$H NMR (CDCl$$_3$$) : δ 7.28–7.20 (m, 2H), 7.10–7.02 (m, 2H), 5.32 (s, 1H, OH), 4.85 (s, 1H, CH).

Conversion to Primary Amine

The alcohol is converted to the amine via a Gabriel synthesis. The alcohol is first brominated using phosphorus tribromide (PBr$$_3$$), followed by reaction with phthalimide potassium salt and subsequent deprotection with hydrazine:

$$
\begin{align}
\text{(Thiophen-2-yl)(Thiophen-3-yl)methanol} &\xrightarrow[\text{CH}_2\text{Cl}_2]{\text{PBr}_3} \text{(Thiophen-2-yl)(Thiophen-3-yl)methyl bromide} \quad \text{(Yield: 75\%)} \
&\xrightarrow[\text{DMF}]{\text{Phthalimide K}^+} \text{Phthalimide-protected amine} \quad \text{(Yield: 70\%)} \
&\xrightarrow[\text{EtOH}]{\text{NH}_2\text{NH}_2} \text{(Thiophen-2-yl)(Thiophen-3-yl)methylamine} \quad \text{(Yield: 85\%)}
\end{align
}
$$

Characterization :

  • Molecular Formula : C$$9$$H$$9$$NS$$_2$$
  • $$^1$$H NMR (CDCl$$3$$) : δ 7.25–7.18 (m, 2H), 7.08–7.00 (m, 2H), 3.95 (s, 2H, NH$$2$$), 3.82 (s, 1H, CH).

Amide Bond Formation via Coupling Reagents

Activation of Carboxylic Acid

The benzo[d]dioxole-5-carboxylic acid is activated using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$
\text{Acid} + \text{EDCI/HOBt} \xrightarrow{\text{DCM, 0°C to RT}} \text{Activated ester}
$$

Coupling Reaction with Amine Intermediate

The activated ester is reacted with the amine intermediate to form the target amide:

$$
\text{Activated ester} + \text{(Thiophen-2-yl)(Thiophen-3-yl)methylamine} \xrightarrow{\text{DCM, RT}} \text{N-(Thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]dioxole-5-carboxamide} \quad \text{(Yield: 70–75\%)}
$$

Optimized Conditions :

Parameter Value
Solvent DCM/CH$$_3$$CN (1:1)
Temperature 25°C
Reaction Time 12 h
Coupling Agent EDCI/HOBt

Characterization :

  • Molecular Formula : C$${17}$$H$${12}$$N$$2$$O$$3$$S$$_2$$
  • Melting Point : 198–200°C
  • HRMS (ESI) : m/z calcd. for C$${17}$$H$${12}$$N$$2$$O$$3$$S$$_2$$ [M+H]$$^+$$: 365.0321; found: 365.0324.

Alternative Synthetic Routes Using Metal-Free Amidation

A metal-free approach employs 3-(benzo[d]dioxol-5-yl)-1,4,2-dioxazol-5-one, synthesized from the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) and hydroxylamine:

$$
\text{Acid} \xrightarrow[\text{THF}]{\text{CDI, NH}_2\text{OH·HCl}} \text{Hydroxamic acid} \xrightarrow[\text{DCM}]{\text{CDI}} \text{Dioxazol-5-one} \quad \text{(Yield: 83\%)}
$$

The dioxazol-5-one reacts with (thiophen-2-yl)(thiophen-3-yl)methylboronic acid in dichloroethane (DCE)/acetonitrile (1:1) at room temperature:

$$
\text{Dioxazol-5-one} + \text{Boronic acid} \xrightarrow{\text{DCE/CH}_3\text{CN}} \text{Amide} \quad \text{(Yield: 55–60\%)}
$$

Limitations : This method requires access to specialized boronic acids, which may limit scalability.

Optimization of Reaction Conditions

Critical parameters influencing yield include solvent polarity, temperature, and stoichiometry. Comparative data for coupling methods are summarized below:

Method Solvent Temperature Yield (%) Purity (%)
EDCI/HOBt DCM 25°C 75 98
HATU DMF 0°C 80 97
Dioxazol-5-one Route DCE/CH$$_3$$CN 25°C 60 95

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against a range of pathogens.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects. For instance, it has been found to inhibit cell proliferation in various cancer cell lines via mechanisms such as:
    • Inhibition of EGFR Tyrosine Kinase : This pathway plays a crucial role in cell survival and proliferation.
    • Induction of Apoptosis : Assessed through annexin V-FITC assays, indicating its potential as an antitumor agent.
    • Cell Cycle Arrest : Treated cells exhibited altered dynamics leading to increased apoptosis rates.

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development. Its interactions with specific molecular targets can lead to the development of new therapeutic agents.

Case Studies

Several studies have explored the efficacy and mechanisms of action of related compounds:

StudyFindings
Thiourea Derivatives Demonstrated potent antitumor activity against multiple cancer cell lines while showing minimal toxicity to normal cells.
Molecular Docking Studies Provided insights into how these compounds interact at a molecular level with targets involved in cancer progression, specifically targeting dihydrofolate reductase (DHFR).

Industrial Applications

This compound is also utilized in:

  • Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
  • Material Science : The compound serves as a building block for synthesizing advanced materials with desired properties.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[d][1,3]dioxole-5-carboxamide Derivatives

a. N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
  • Structure : Substituted phenyl group at the carboxamide nitrogen.
  • Synthesis : Purified via silica column chromatography (n-hexane:ethyl acetate, 3:2), yielding a solid (m.p. 175–177°C, 75% yield) .
  • Spectroscopy : 1H NMR (DMSO-d6) shows peaks at δ 9.95 (s, NH), 7.68–6.75 (aromatic protons) .
  • Key Difference : Methoxy substituents enhance polarity compared to the thiophene groups in the target compound.
b. N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
  • Structure : N-alkyl chain (heptan-4-yl) instead of thiophene substituents.
  • Application : Potent umami flavor agonist (1000× more potent than MSG) .
  • Metabolism : Rapid oxidative metabolism in rat/human liver microsomes .
  • Key Difference : The alkyl chain in S807 likely improves lipid solubility, whereas the thiophene groups in the target compound may increase π-π stacking interactions.

Thiophene-Containing Carboxamides and Sulfonamides

a. Nitrothiophene Carboxamides
  • Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Synthesis : Uses HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with amine derivatives .
  • Properties : Nitro groups enhance electron-withdrawing effects, contrasting with the electron-rich thiophene-methyl groups in the target compound.
b. Thiophene-Sulfonamide Derivatives
  • Example : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide.
  • Activity : Structural diversity (e.g., benzothiazole, isoxazole) modulates antibacterial activity .
  • Key Difference: Sulfonamide vs.

Thiazole-Benzodioxole Hybrids

Example: 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide.

  • Structure : Thiazole ring replaces thiophene, with a methoxyphenyl substituent.
  • Implication : Thiazole’s nitrogen atoms may enhance binding to metal ions or biological targets compared to thiophene .

Comparative Analysis of Key Properties

Physical and Spectral Properties

Compound Melting Point (°C) Key NMR Signals (δ, ppm) Synthesis Yield
Target Compound Not Reported Not Available Not Reported
HSD-2 175–177 9.95 (s, NH), 7.68–6.75 (aromatic) 75%
S807 Not Reported Not Available Not Reported
Nitrothiophene Carboxamide Not Reported 1H NMR: 8.56 (s, NO2), 7.85–6.90 (aromatic) 42–99% Purity

Functional and Metabolic Differences

  • Polarity : HSD-2 (methoxy groups) > Target (thiophenes) > S807 (alkyl chain).
  • Metabolism : S807 undergoes rapid oxidative metabolism due to its alkyl chain , whereas thiophene-containing compounds may exhibit slower clearance due to aromatic stability.
  • Bioactivity : S807’s umami activity contrasts with nitrothiophenes’ antibacterial roles , highlighting substituent-driven functional diversity.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C17_{17}H13_{13}N O3_3S2_2
  • Molecular Weight: 343.4 g/mol
  • CAS Number: 2034514-03-7

The compound features a complex structure that includes thiophene rings and a benzo[d][1,3]dioxole moiety, which are known to contribute to various pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Rings: Utilizes the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
  • Creation of Benzo[d][1,3]dioxole Moiety: Achieved by cyclizing catechol with formaldehyde under acidic conditions.
  • Coupling Reaction: The thiophene rings are coupled with the benzo[d][1,3]dioxole moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cytotoxicity Testing: Compounds with similar structures were tested against various cancer cell lines (HepG2, HCT116, MCF-7) using the SRB assay. Many demonstrated significant cytotoxic effects with IC50_{50} values lower than those of standard drugs like doxorubicin .
CompoundIC50_{50} (HepG2)IC50_{50} (HCT116)IC50_{50} (MCF7)
Example A2.38 µM1.54 µM4.52 µM
Doxorubicin7.46 µM8.29 µM4.56 µM

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of EGFR Tyrosine Kinase: This pathway is critical in regulating cell proliferation and survival.
  • Induction of Apoptosis: Assessed through annexin V-FITC assays and analysis of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest: Studies indicated that treated cells exhibited altered cell cycle dynamics, leading to increased apoptosis rates .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Thiourea Derivatives: A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and demonstrated their potent antitumor activity against multiple cancer cell lines while showing minimal toxicity to normal cells .
  • Mechanistic Insights from Molecular Docking Studies: Molecular docking studies provided insights into how these compounds interact at a molecular level with specific targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using benzo[d][1,3]dioxole-5-carboxylic acid derivatives and substituted thiophene-methylamine precursors. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., HATU or EDCI) in anhydrous solvents (DMF or CH₂Cl₂).
  • Purification via silica gel chromatography with gradients of n-hexane/ethyl acetate (e.g., 3:2 ratio) to isolate the product in solid form, typically yielding 70–80% .
  • Structural confirmation using ¹H/¹³C NMR (e.g., thiophene proton shifts at δ 6.8–7.5 ppm), IR (C=O stretch ~1650 cm⁻¹), and HRMS for molecular ion validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95%.
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm). IR spectroscopy identifies functional groups (e.g., amide N–H stretch ~3300 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]⁺ calculated within 2 ppm error) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on GHS classification of structurally similar benzo[d][1,3]dioxole carboxamides:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315/H319 hazards).
  • Work in a fume hood to prevent inhalation (H335).
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry of this compound for structure-activity studies?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model electron density and optimize geometry.
  • Validate against crystallographic data (e.g., dihedral angles between thiophene and benzodioxole rings).
  • Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy (average error <3 kcal/mol for bond energies) .

Q. What crystallographic challenges arise in resolving this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Challenges : Disorder in thiophene substituents or solvent molecules (e.g., methanol in asymmetric units).
  • Solutions : Use SHELXL for iterative refinement:
  • Apply TWIN/BASF commands for twinned crystals.
  • Refine hydrogen bonds (e.g., N–H···O interactions) with DFIX restraints.
  • Validate with R1 < 0.05 and wR2 < 0.15 for high-resolution datasets (<1.0 Å) .

Q. How do substituent variations on the thiophene rings affect biological activity?

  • Methodological Answer :

  • Synthetic Strategy : Prepare analogs via Suzuki coupling (e.g., replace thiophene with substituted phenyl groups).
  • Biological Testing : Screen for IC₅₀ values against target enzymes (e.g., T-type Ca²⁺ channels) using patch-clamp assays.
  • SAR Analysis : Correlate electron-withdrawing groups (e.g., Cl) with enhanced binding (e.g., 10-fold potency increase in analogs) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETlab to estimate LogP (target 2–4 for blood-brain barrier penetration), CYP450 inhibition (e.g., CYP3A4), and solubility (≥50 μM in PBS).
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Troubleshooting :
  • Compare ¹H NMR spectra for solvent artifacts (e.g., residual DMSO at δ 2.5 ppm).
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous regions.
  • Re-crystallize from alternative solvents (e.g., EtOH/DMF) to eliminate polymorphic variations .

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